

Application Notes and Protocols: Ethyl Bromodifluoroacetate in Organic Synthesis

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Compound of Interest

Compound Name: *Bromofluoroacetic acid*

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These application notes provide a comprehensive overview of the use of ethyl bromodifluoroacetate (EBDF) as a versatile reagent in modern organic synthesis. The unique properties of EBDF make it an invaluable tool for the introduction of the difluoromethylene (-CF₂-) group into organic molecules, a motif of increasing importance in pharmaceuticals and agrochemicals due to its ability to modulate biological activity and improve metabolic stability.^[1] ^[2] This document outlines key applications, detailed experimental protocols, and quantitative data for several important transformations involving EBDF.

Introduction to Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate is a colorless to slightly yellow liquid that serves as a key intermediate in the synthesis of fluorinated organic compounds.^[3]^[4]^[5] Its reactivity is centered around the carbon-bromine bond, which allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds. The presence of the two fluorine atoms significantly influences the reactivity of the molecule, making it a valuable building block for the synthesis of complex fluorinated molecules.^[1] It is widely used in pharmaceutical development for the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).^[1]^[2]

Key Applications and Reactions

Ethyl bromodifluoroacetate is employed in a range of synthetic transformations, including:

- Reformatsky and Reformatsky-Type Reactions: A classic application for the formation of β -hydroxy- α,α -difluoroesters.[5][6][7][8]
- Copper-Mediated Cross-Coupling Reactions: For the formation of C(sp₂)-CF₂ and C(sp₃)-CF₂ bonds.[9][10][11]
- Difluoromethylation of Heteroatoms: Efficiently introduces the difluoromethyl group onto phenols, thiols, and amines.[12][13]
- Radical Reactions: As a precursor to the difluoroacetyl radical for addition to alkenes and other unsaturated systems.[10][11]

The following sections provide detailed protocols and quantitative data for representative examples of these reactions.

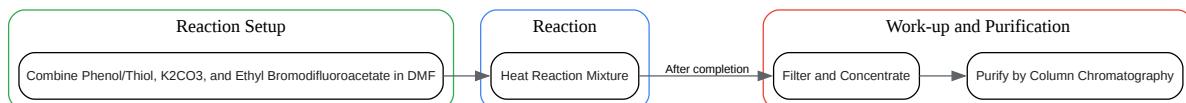
Experimental Protocols and Quantitative Data

Protocol 1: Zinc-Mediated Reformatsky Reaction with Aldehydes and Ketones

The Reformatsky reaction using ethyl bromodifluoroacetate provides access to valuable β -hydroxy- α,α -difluoroesters, which are versatile intermediates in organic synthesis.[5][6][8] The reaction involves the in-situ formation of an organozinc reagent (a Reformatsky enolate) which then adds to a carbonyl compound.[7][14]

Reaction Scheme:

Experimental Workflow Diagram:



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